Dimethyl 4,5-diiodophthalate
Description
Dimethyl 4,5-diiodophthalate is a diiodinated aromatic ester with the molecular formula $ \text{C}{10}\text{H}8\text{I}2\text{O}4 $. It features two iodine atoms at the 4- and 5-positions of the phthalate backbone, flanked by methyl ester groups. This compound is a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings. Its high reactivity stems from the iodine substituents, which act as excellent leaving groups, enabling efficient substitution with alkynyl, aryl, or other functional groups .
Key applications include:
Properties
IUPAC Name |
dimethyl 4,5-diiodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8I2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYVVMUKRAXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334181 | |
| Record name | Dimethyl 4,5-diiodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67193-32-2 | |
| Record name | Dimethyl 4,5-diiodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-diiodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atoms at the 4 and 5 positions of the phthalate ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-diiodophthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the phthalate ring may be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atoms can serve as reactive sites for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield dimethyl 4,5-diazidophthalate, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
Dimethyl 4,5-diiodophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of iodine-containing biomolecules and their interactions with biological systems.
Industry: this compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 4,5-diiodophthalate depends on its specific application. In chemical reactions, the iodine atoms act as reactive sites for various transformations. In biological systems, the compound may interact with iodine-binding proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
The compound’s iodine atoms enable versatile coupling reactions. Below is a comparison of its derivatives synthesized via Sonogashira coupling:
Key Observations:
- Catalyst Systems: PdCl₂(PPh₃)₂/CuI is optimal for Sonogashira coupling with alkynes, achieving high yields (e.g., 77% for 1p) . In contrast, Pd(OAc)₂/SPhos is preferred for synthesizing oligomers, albeit with lower yields due to steric and electronic challenges .
- Solvent/Base : Polar aprotic solvents (THF) with NEt₃ favor alkyne couplings, while aqueous THF with K₃PO₄ supports oligomerization .
- Substituent Effects : Bulky groups (e.g., phenylacetylene in 1p) require precise stoichiometry, whereas fluorinated boronate reagents in heptamer 9 introduce steric hindrance, reducing yields .
Structural and Functional Differences
| Compound | Substituents | Applications | Key Advantages |
|---|---|---|---|
| This compound | Iodine atoms | Cross-coupling precursor | High reactivity, versatile |
| Derivative 1p | Phenylethynyl groups | Conjugated materials | Enhanced π-orbital overlap |
| o-Phenylene heptamer 8 | Chiral oligomer | Supramolecular assemblies | Induced chirality for catalysis |
Analysis:
Materials Science
Supramolecular Chemistry
Heptamers 8 and 9 demonstrate chiral induction, enabling their use in designing enantioselective catalysts or molecular recognition systems .
Biological Activity
Dimethyl 4,5-diiodophthalate (DIDP) is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores the biological activity of DIDP, focusing on its interactions, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an iodinated derivative of phthalate, characterized by the presence of two iodine atoms at the 4 and 5 positions of the phthalate ring. Its chemical structure can be represented as follows:
This structure contributes to its unique physicochemical properties, influencing its biological activity.
Toxicity Studies
DIDP has been studied for its toxicity profile. Research indicates that compounds with similar structures may exhibit cytotoxic effects on various cell lines. For example, a study on related phthalate esters demonstrated potential cytotoxicity and genotoxicity, raising concerns about their safety in consumer products .
- Table 1: Toxicity Summary of Dimethyl Phthalate Derivatives
| Compound | LD50 (mg/kg) | Genotoxicity | Carcinogenic Potential |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | 500-1000 | Yes | No |
| This compound | TBD | TBD | TBD |
Enzyme Interactions
DIDP has been shown to interact with various enzymes, potentially affecting their activity. A notable study demonstrated that similar compounds can inhibit trypsin activity through hydrophobic interactions, leading to conformational changes in the enzyme . This suggests that DIDP may also exhibit similar inhibitory effects on proteolytic enzymes.
Case Study: Enzyme Inhibition
In a study examining the interaction between phthalate derivatives and trypsin, it was found that increasing concentrations of DMP inhibited enzyme activity significantly. Although specific data on DIDP is limited, it is reasonable to hypothesize similar behavior based on structural similarities. The study utilized fluorescence quenching and molecular docking techniques to elucidate the binding interactions .
- Table 2: Trypsin Inhibition by Phthalate Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dimethyl Phthalate | 50 | Competitive inhibition |
| This compound | TBD | TBD |
Environmental Impact
The environmental persistence of phthalates raises concerns regarding their ecological impact. Studies indicate that DIDP can undergo biodegradation but may accumulate in certain environments if not properly managed. Research into its biodegradation pathways reveals that certain microorganisms can metabolize phthalates efficiently under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
